4-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine
Description
Properties
Molecular Formula |
C11H13N3S |
|---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
4-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C11H13N3S/c1-8-3-4-12-5-10(8)13-6-11-9(2)14-7-15-11/h3-5,7,13H,6H2,1-2H3 |
InChI Key |
DWLDVEJBYCZJJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)NCC2=C(N=CS2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine typically involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with 4-methylpyridin-3-amine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like chloroform. The mixture is cooled to 0°C, and a solution of triphosgene in chloroform is added dropwise .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the production of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biochemical pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
5-fluoro-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine ()
- Structural difference : Fluorine substitution at the pyridine’s 5-position and a 2-methyl group on the thiazole.
- The 2-methyl thiazole may reduce steric hindrance compared to 4-methyl derivatives .
- Application: Not explicitly stated, but fluorine is often used to improve pharmacokinetics.
N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine ()
Modifications in the Linking Group
3-Methyl-N-{5-[5-(oxan-4-yloxy)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}pyridin-2-amine ()
- Structural difference : Uses a triazole linker instead of a methylene bridge and incorporates an oxane (tetrahydropyran) group.
- Impact : The triazole linker introduces additional hydrogen-bonding sites, while the oxane group may enhance solubility. However, the synthesis yield was low (6%), suggesting challenges in scalability .
N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine ()
Data Table: Key Comparisons
Biological Activity
4-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine, a compound characterized by its unique thiazole and pyridine moieties, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The chemical structure of 4-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine is represented as follows:
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyridine derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole derivatives reported that certain compounds showed effective activity against Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) values were measured for various bacterial strains:
- E. coli: MIC = 0.17 mg/mL
- B. cereus: MIC = 0.23 mg/mL
- S. Typhimurium: MIC = 0.23 mg/mL
These results suggest that the presence of the thiazole ring enhances the antimicrobial efficacy of the compound .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| 4-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine | E. coli | 0.17 |
| 4-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine | B. cereus | 0.23 |
| 4-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine | S. Typhimurium | 0.23 |
Anticancer Activity
The anticancer potential of thiazole derivatives has been explored in various studies, particularly against colon cancer cell lines such as Caco-2.
Key Findings:
A recent study demonstrated that the incorporation of a methyl group on the thiazole ring significantly enhanced anticancer activity against Caco-2 cells:
This indicates that structural modifications can lead to improved therapeutic effects against cancer cells .
Table 2: Anticancer Activity Against Caco-2 Cells
| Compound | Viability Reduction (%) | p-value |
|---|---|---|
| Control | 100 | - |
| 4-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amines | 39.8 | <0.001 |
Anti-inflammatory Activity
The anti-inflammatory effects of thiazole derivatives have also been investigated, with compounds showing inhibition of pro-inflammatory markers.
Key Findings:
Studies have reported that certain derivatives significantly reduce the expression of COX enzymes and iNOS in inflammatory models:
These results indicate a promising avenue for developing anti-inflammatory agents based on thiazole structures .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as condensation reactions between pyridine and thiazole derivatives. For example, analogous compounds (e.g., substituted pyridylamines) require careful selection of bases (e.g., trialkylamines like Et₃N) to improve yields . Reaction optimization should include screening solvents (e.g., DMF, THF), temperature gradients (25–80°C), and stoichiometric ratios. Statistical experimental design (e.g., factorial or response surface methods) can reduce trial-and-error approaches and identify critical parameters .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : To assess purity (>95% by area normalization) and identify byproducts .
- NMR (¹H, ¹³C): Confirm regioselectivity of substitutions (e.g., methyl groups on pyridine/thiazole rings) and detect stereochemical anomalies .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : Solubility can vary with solvent polarity. For example, similar pyridine-thiazole hybrids show moderate solubility in DMSO and methanol but poor solubility in water. Stability studies (e.g., TGA/DSC) should assess degradation under light, humidity, and temperature (e.g., 4°C vs. room temperature storage). Pre-formulation studies using accelerated stability protocols (40°C/75% RH for 6 months) are recommended .
Advanced Research Questions
Q. How can computational methods predict the reactivity and regioselectivity of derivatization reactions for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model transition states and identify reactive sites (e.g., nucleophilic centers on the thiazole ring). Reaction path search algorithms (e.g., artificial force-induced reaction method) enable systematic exploration of possible reaction pathways, reducing experimental workload . For example, ICReDD’s integrated computational-experimental workflows have optimized similar heterocyclic systems by iterating between simulations and lab validation .
Q. What strategies resolve contradictions in biological activity data for analogs of this compound?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values in enzyme assays) may arise from differences in assay conditions (e.g., pH, co-solvents) or compound aggregation. Mitigation strategies include:
- Dose-response validation : Use orthogonal assays (e.g., SPR, fluorescence polarization) to confirm target engagement .
- Structural analogs : Synthesize and test derivatives with systematic substitutions (e.g., halogenation at the pyridine 4-position) to establish structure-activity relationships (SARs) .
Q. How can researchers design derivatization protocols to enhance the compound’s bioactivity or pharmacokinetic properties?
- Methodological Answer : Focus on functional group compatibility:
- Thiazole modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate electronic effects and improve metabolic stability .
- Pyridine substitutions : Install hydrophilic moieties (e.g., -OH, -NH₂) to enhance solubility. For example, S-derivatization of triazole-thiol analogs improved bioavailability in preclinical models .
Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of derivatives?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or supercritical fluid chromatography (SFC) can resolve stereoisomers. For scale-up, simulated moving bed (SMB) chromatography offers high-throughput purification .
Data Analysis and Experimental Design
Q. How can researchers apply machine learning to predict synthetic yields or biological outcomes for derivatives?
- Methodological Answer : Train models using datasets of reaction conditions (e.g., solvent, catalyst, temperature) and corresponding yields. Feature engineering might include molecular descriptors (e.g., Hammett σ values for substituents). Open-source tools like RDKit or DeepChem enable predictive modeling for reaction optimization .
Q. What statistical approaches are recommended for analyzing dose-response or toxicity data in preclinical studies?
- Methodological Answer : Use nonlinear regression (e.g., log-logistic models) to calculate EC₅₀/LC₅₀ values. For toxicity outliers, leverage Bayesian hierarchical models to account for inter-experiment variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
